2,5-dihydro-1H-silole

Description

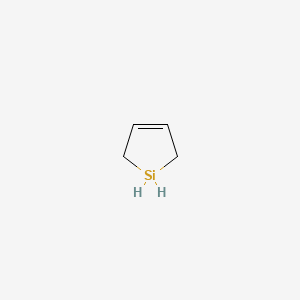

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydro-1H-silole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACVKZZKKFPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC[SiH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7049-25-4 | |

| Record name | 1-Silacyclo-3-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 2,5 Dihydro 1h Silole Scaffolds

Intramolecular Reductive Cyclization Approaches

Intramolecular reductive cyclization represents a direct and effective strategy for the formation of the silole ring system from acyclic precursors. This approach typically involves the use of a diethynylsilane substrate, which undergoes cyclization promoted by a reducing agent to form the desired five-membered ring.

Cyclization of Diethynylsilanes

A foundational method for constructing silole rings involves the intramolecular reductive cyclization of diethynylsilanes. One of the pioneering approaches established a novel endo-endo mode for this transformation, leading to the formation of oligosiloles. uq.edu.au This strategy capitalizes on the reactivity of the two ethynyl (B1212043) groups attached to a central silicon atom, which, under reductive conditions, couple to form the five-membered ring structure. The specific geometry of the transition state dictates the "endo-endo" descriptor for the cyclization mode. uq.edu.au

Reductive Cyclization with Alkali Metal Naphthalenides

A significant refinement in the reductive cyclization of diethynylsilanes involves the use of alkali metal naphthalenides, particularly lithium naphthalenide, as the reducing agent. This method has proven effective for synthesizing symmetrical siloles. orgsyn.orgresearchgate.net The reaction proceeds by treating a diethynylsilane with a solution of lithium naphthalenide, which is typically prepared by reacting freshly cut lithium metal with naphthalene (B1677914) in an appropriate solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgreddit.com The powerful reducing nature of lithium naphthalenide facilitates the cyclization to form a dilithio-silolide dianion intermediate, which can then be further functionalized. researchgate.net

This methodology has been instrumental in preparing 2,5-dihalo-1H-siloles, which are versatile intermediates for further synthetic transformations. orgsyn.org However, the success of the reaction can be dependent on the substituents on the silicon atom; for instance, the original procedure was reported to fail for 1,1-dimethylsiloles. orgsyn.org The outcome of the cyclization is also influenced by the choice of alkali metal and solvent. researchgate.net

Hydroboration-Mediated Annulation Routes

Hydroboration reactions, followed by intramolecular cyclization, provide a powerful and highly selective pathway to 2,5-dihydro-1H-silole derivatives. These methods leverage the unique reactivity of boranes with carbon-carbon triple bonds to construct the silacycle in a controlled manner.

Double 1,2-Hydroboration and Intramolecular 1,1-Carboboration Sequences

A one-pot synthesis for 2,5-dihydro-1H-siloles has been developed utilizing a sequence of hydroboration and carboboration reactions. chemistryviews.orgorganic-chemistry.org This process begins with the treatment of a bis(alkynyl)silane, which contains one terminal alkyne group, with two equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN-H). chemistryviews.org The reaction initiates with a double 1,2-hydroboration of the terminal triple bond, forming a geminal diborane (B8814927) intermediate. This is followed by a spontaneous ring closure via an intramolecular 1,1-carboboration, where one of the newly formed boron-carbon bonds attacks the second, internal alkyne fragment. chemistryviews.org Subsequent methanolysis of the resulting product yields the 4-(9-BBN)-2,5-dihydro-1H-silole. This method is notable for its high efficiency, with reported yields between 85-90% as determined by NMR integration. chemistryviews.org

Table 1: Synthesis of 2,5-Dihydro-1H-Siloles via Hydroboration-Carboboration

| Starting Bis(alkynyl)silane | Product | Yield (NMR) | Reference |

|---|---|---|---|

| Bis(alkynyl)silane with one terminal alkyne | 5-R-4-(9-BBN)-2,5-dihydro-1H-silole | 85-90% | chemistryviews.org |

Regioselective Hydroboration and Cyclization Strategies

The regioselectivity of the hydroboration-mediated annulation is a key feature of this synthetic route. In the reaction of bis(alkynyl)silanes with 9-BBN-H, the hydroborating agent selectively adds to the terminal, less sterically hindered alkyne. chemistryviews.orgnih.gov This initial regioselective step is crucial as it sets up the geometry required for the subsequent intramolecular 1,1-carboboration to proceed efficiently. chemistryviews.org

Furthermore, the nature of the substituent on the internal alkyne can influence the final structure. Depending on the substituent (R) at the 5-position, the resulting allylic BBN group may be located at different positions, leading to either 2,3- or 2,5-dihydrosilole isomers initially. chemistryviews.org However, protodeborylation with methanol (B129727) consistently leads to the formation of the thermodynamically more stable 4-(9-BBN)-2,5-dihydrosilole as the exclusive product. chemistryviews.org This demonstrates a high level of strategic control over the final product's constitution.

Silyl-Heck Reaction Pathways for Unsaturated Silacycles

The intramolecular silyl-Heck reaction has emerged as a powerful tool for the synthesis of unsaturated silicon heterocycles, including this compound. orgsyn.orgresearchgate.net This palladium-catalyzed reaction involves the cyclization of a silicon electrophile, such as a chlorosilane, onto a tethered alkene. orgsyn.org The process offers a versatile route to 5- and 6-membered silacycles. researchgate.net

In a typical procedure, a silyl (B83357) chloride tethered to an alkene is treated with a palladium catalyst, such as (JessePhos)₂PdCl₂, in the presence of an additive like lithium iodide (LiI) and a base like triethylamine (B128534) (Et₃N). orgsyn.orgresearchgate.net The iodide salt is crucial for activating the chlorosilane for the catalytic cycle. orgsyn.org This method successfully produces mixtures of 2,3-dihydro-1H-silole and this compound isomers. orgsyn.org The regioselectivity of the cyclization (i.e., endo vs. exo) is influenced by factors such as the length of the tether connecting the silicon and the alkene, as well as the substitution pattern on the alkene itself. orgsyn.orgresearchgate.net This pathway has also enabled the first successful use of disubstituted alkenes in silyl-Heck reactions, expanding the scope of this methodology. orgsyn.org

Table 2: Silyl-Heck Cyclization for Dihydrosilole Synthesis

| Substrate | Product(s) | Total Yield | Isomer Ratio (2,3-dihydro : 2,5-dihydro) | Reference |

|---|---|---|---|---|

| 1-Chloro-1-methyl-1-phenyl-4-pentenylsilane | 1-Methyl-1-phenyl-2,3-dihydro-1H-silole & 1-Methyl-1-phenyl-2,5-dihydro-1H-silole | 61% | 1.5 : 1 | orgsyn.org |

Dehydrogenative Annulation Processes

Dehydrogenative annulation, a powerful strategy in modern synthetic chemistry, leverages transition-metal catalyzed C-H bond activation to form cyclic structures with the concomitant release of hydrogen gas. While direct examples of dehydrogenative annulation for the synthesis of the parent this compound are not yet widely reported, the principles of this methodology suggest its significant potential. This approach typically involves the intramolecular coupling of a C-H bond with a Si-H bond.

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, are at the forefront of dehydrogenative silylation. researchgate.netcapes.gov.brlibretexts.orgnih.govmasterorganicchemistry.com These catalysts can facilitate the intramolecular C-H silylation of substrates containing both a hydrosilyl group and a suitably positioned C-H bond. For instance, a hypothetical precursor such as a butenyl-substituted silane (B1218182) could, in the presence of an appropriate catalyst, undergo intramolecular dehydrogenative cyclization to yield a this compound ring. The reaction would proceed through the oxidative addition of the Si-H bond to the metal center, followed by C-H bond activation and reductive elimination of the product.

Recent advancements have demonstrated the utility of iridium catalysts for the ortho-silylation of arenes directed by a hydroxyl group, proceeding through a dehydrogenative cyclization of an in situ-generated silyl ether. capes.gov.br This strategy highlights the potential for directing group-assisted dehydrogenative annulation to achieve high regioselectivity in the synthesis of more complex silole-containing systems.

The development of rhodium-catalyzed intramolecular silylation of alkyl C-H bonds for the synthesis of 1,4-diols further underscores the capability of this approach to functionalize typically inert C-H bonds. sigmaaldrich.cnresearchgate.net The selective activation of a specific C-H bond is often the rate-limiting step and is influenced by the ligand environment of the metal catalyst. sigmaaldrich.cn The application of these principles to specifically designed precursors could pave the way for novel and efficient syntheses of functionalized 2,5-dihydro-1H-siloles.

Catalytic Bis-Silylation Reactions

Catalytic bis-silylation has emerged as a powerful tool for the construction of silicon-containing heterocycles, including the this compound scaffold. This method involves the addition of a Si-Si bond across a carbon-carbon multiple bond, which can be facilitated by various transition metal catalysts. Intramolecular bis-silylation, in particular, offers a direct route to cyclic silanes.

Rhodium and palladium complexes have proven to be effective catalysts for the intramolecular trans-bis-silylation of alkynes, leading to the formation of silole derivatives. In a notable example, rhodium-catalyzed reactions of 3-ethynyl-2-pentamethyldisilanylthiophene derivatives were shown to yield thiophene-fused siloles. mdpi.com This transformation proceeds via an intramolecular trans-bis-silylation mechanism.

Similarly, palladium catalysts, in conjunction with a copper(I) co-catalyst, have been successfully employed in the synthesis of pyridine-fused siloles through an intramolecular trans-bis-silylation process. nih.gov The reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with various ethynylbenzene derivatives under Sonogashira coupling conditions leads to the formation of the corresponding silolo[3,2-b]pyridines. nih.gov The proposed mechanism involves the initial Sonogashira coupling, followed by oxidative addition of the Si-Si bond to the palladium center, subsequent Si-C bond formation, ring expansion, and reductive elimination to afford the final product. nih.gov

The choice of catalyst can influence the regioselectivity of the bis-silylation. For instance, with (2-alkynylphenyl)disilane as a substrate, a palladium/isocyanide system favors cis-bis-silylation to form four-membered rings, whereas a rhodium catalyst promotes trans-bis-silylation to yield five-membered benzosiloles. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [RhCl(nbd)]₂ | 3-Ethynyl-2-pentamethyldisilanylthiophene derivatives | Thiophene-fused siloles | Not specified | mdpi.com |

| PdCl₂(PPh₃)₂-CuI | 2-Bromo-3-(pentamethyldisilanyl)pyridine and ethynylbenzene derivatives | Pyridine-fused siloles | 16-21 | nih.gov |

Synthesis of Silole-Annulated Systems and Fused Architectures

The synthesis of silole-annulated systems and fused architectures has garnered significant interest due to the unique electronic and photophysical properties of these compounds. mdpi.comnih.gov Advanced synthetic methodologies have enabled the creation of a variety of complex structures incorporating the this compound ring.

A one-pot synthesis of 2,5-dihydrosiloles and their annulated analogs has been developed starting from alkynylsilanes with a terminal alkynyl group. researchgate.net The reaction of bis(alkynyl)silanes with two equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN-H), followed by methanolysis, affords 4-(9-BBN)-2,5-dihydro-1H-siloles in high yields (85-90%). researchgate.net This process involves a double 1,2-hydroboration of the terminal triple bond and subsequent intramolecular 1,1-carboboration. researchgate.net

The fusion of silole rings with other heterocyclic systems has been achieved through various catalytic methods. As discussed in the previous section, rhodium- and palladium-catalyzed intramolecular bis-silylation reactions are effective for the synthesis of thiophene- and pyridine-fused siloles, respectively. mdpi.comnih.gov These reactions create novel heteroaromatic systems with extended π-conjugation.

Furthermore, the synthesis of borolo[3,2-b]siloles, a new class of fused borolenes, has been accomplished through an intramolecular pericyclic re-hydroboration. This reaction involves the heating of 2,3-dihydrosiloles bearing a 9-BBN group and a propargyl group, leading to the formation of di- and tricyclic compounds. A key feature of this reaction is the unprecedented dehydroboration of the 9-BBN fragment.

| Methodology | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| One-pot hydroboration/carboboration | Bis(alkynyl)silanes with a terminal alkyne | Silole-annulated analogs | High yields (85-90%) | researchgate.netresearchgate.net |

| Rhodium-catalyzed intramolecular bis-silylation | 3-Ethynyl-2-pentamethyldisilanylthiophene derivatives | Thiophene-fused siloles | Forms novel heteroaromatic systems | mdpi.com |

| Palladium-catalyzed intramolecular bis-silylation | 2-Bromo-3-(pentamethyldisilanyl)pyridine and ethynylbenzenes | Pyridine-fused siloles | Utilizes Sonogashira coupling conditions | nih.gov |

| Intramolecular pericyclic re-hydroboration | 2,3-Dihydrosiloles with 9-BBN and propargyl groups | Borolo[3,2-b]siloles | Involves dehydroboration of the 9-BBN fragment |

Strategies for Controlled Functionalization of the this compound Ring

The controlled functionalization of a pre-formed this compound ring is crucial for fine-tuning its chemical and physical properties for specific applications. Research in this area is focused on developing selective methods for the modification of these heterocyclic systems.

A significant strategy for the functionalization of fused heteroaromatic dihydrosiloles involves a "double-fold modification" approach. nih.gov This method allows for the selective transformation of the C-Si bonds within the silole ring. For example, a dihydropyridinosilole can be oxidized at the silicon center using tert-butyl hydroperoxide and potassium hydride in the presence of a fluoride (B91410) source to yield a silanol (B1196071), which can be further derivatized. nih.gov

Furthermore, the C(Het)-Si bond in these fused systems can be selectively cleaved and functionalized. nih.gov Reaction with N-halosuccinimides and silver fluoride allows for the introduction of halogen atoms at the heteroaromatic ring, producing 3-halopyridinefluorosilanes. nih.gov The newly introduced silicon-fluorine bond can then be subjected to further transformations, such as oxidation to a silanol or arylation via cross-coupling reactions. nih.gov This sequential functionalization provides access to highly substituted and complex heteroaromatic structures. nih.gov

The concept of C-H functionalization, a cornerstone of modern organic synthesis, also presents a promising avenue for the derivatization of the this compound ring. sigmaaldrich.cn While specific examples on the parent ring are still emerging, the principles of directed and undirected C-H activation could be applied to introduce a wide range of functional groups onto the carbon framework of the silole ring.

| Functionalization Strategy | Reagents | Transformation | Product | Reference |

|---|---|---|---|---|

| Oxidation | tBuOOH/KH, TBAF | C-Si bond oxidation | Silanol derivatives | nih.gov |

| Halogenation | N-halosuccinimides, AgF | Selective C(Het)-Si bond cleavage and halogenation | 3-Halopyridinefluorosilanes | nih.gov |

| Arylation | Arylating agent (e.g., organometallic reagent) | Substitution of a halogen or other leaving group | Arylated silole derivatives | nih.gov |

Elucidation of 2,5 Dihydro 1h Silole Reactivity and Transformation Pathways

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone of silole chemistry. wikipedia.org This powerful ring-forming strategy allows for the construction of six-membered rings with a high degree of stereochemical control, providing access to the 7-silabicyclo[2.2.1]hept-2-ene framework. uwo.ca

The reaction accommodates a range of dienophiles, from the highly reactive maleic anhydride (B1165640) to less active ones like methyl vinyl ketone and methyl acrylate. uwo.ca The scope of the reaction has been extended to include various substituted siloles, such as cyclohexyl-fused and C-unsubstituted siloles, which also successfully form the desired cycloadducts with a variety of dienophiles. uwo.ca

Table 1: Diels-Alder Reactions of Substituted Siloles with Various Dienophiles

| Silole Substrate | Dienophile | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| 1,1-Dimesityl-2,3,4,5-tetraphenylsilole | Maleic Anhydride | PhMe, 22 °C, 16 h | 75 | uwo.ca |

| 1,1-Dimesityl-2,3,4,5-tetraphenylsilole | Methyl Fumarate | PhMe, Et₂AlCl, 2 h | 72 | uwo.ca |

| 1,1-Dimesityl-2,3,4,5-tetraphenylsilole | Methacrolein | PhMe, Et₂AlCl, 2 h | 82 | uwo.ca |

| 1,1-Dimesityl-2,3,4,5-tetraphenylsilole | Methyl Vinyl Ketone | PhMe, Et₂AlCl, 2 h | 79 | uwo.ca |

| C-unsubstituted silole | Methacrolein | PhMe, Et₂AlCl, 24 h | 73 | uwo.ca |

| C-unsubstituted silole | Methyl Vinyl Ketone | CH₂Cl₂, 160,000 psi | 84 | uwo.ca |

| C-unsubstituted silole | Benzoquinone | CH₂Cl₂, 160,000 psi | 86 | uwo.ca |

A significant feature of the Diels-Alder reaction involving siloles is its high stereoselectivity. The reaction proceeds with complete endo selectivity, meaning the substituent on the dienophile is oriented towards the diene's π-system in the transition state. uwo.ca This stereochemical outcome is consistent with the Alder endo rule, which favors the transition state with a "maximum accumulation of double bonds". wikipedia.org

The relative stereochemistry of the resulting bicyclic adducts has been confirmed through spectroscopic methods, specifically by observing nuclear Overhauser effect (nOe) interactions. uwo.ca For example, nOe interactions between the methine proton adjacent to the electron-withdrawing group of the former dienophile and a proton on the phenyl ring attached to the silicon atom confirm the endo configuration. uwo.ca Furthermore, analysis of NMR chemical shifts, which are typically diagnostic for bicyclic systems, suggests that exo products are not formed in detectable quantities. uwo.ca The Diels-Alder reaction is also stereospecific, meaning the stereochemistry of the dienophile is retained in the product; a cis-dienophile will form a cis adduct. masterorganicchemistry.com

The 7-silabicyclo[2.2.1]hept-2-ene adducts obtained from the Diels-Alder reaction are versatile intermediates for further synthetic manipulation. uwo.ca A key transformation is the oxidative cleavage of the carbon-silicon bonds. acs.orgscholaris.ca The Tamao-Fleming oxidation is a particularly effective method for this purpose. uwo.ca

This reaction successfully converts the bicyclic silane (B1218182) adducts into highly functionalized cyclohex-2-ene-1,4-cis-diols. uwo.canih.gov For instance, representative Diels-Alder adducts have been converted diastereoselectively to their corresponding cis-diols in isolated yields of 44-50%. uwo.ca This transformation provides a reliable pathway to complex cyclohexene (B86901) cores that can serve as building blocks for natural product synthesis. uwo.ca Other oxidative cleavage methods, such as using ozone or ruthenium tetroxide (RuO₄), can also be employed to yield diol derivatives.

Ring-Opening Reactions and Derivatization

The derivatization of 2,5-dihydro-1H-silole and its adducts often involves ring-opening reactions that transform the cyclic framework. Epoxides, which can be present on substituents or formed from the double bond of the bicyclic adduct, are key intermediates whose ring-opening is a fundamental process in organic synthesis. jsynthchem.com The reaction of epoxides with various nucleophiles like amines, alcohols, and phenols leads to 1,2-disubstituted products, a crucial step in building molecular complexity. jsynthchem.com

Photochemical Transformations and Reactive Intermediates

The use of light to induce chemical reactions provides access to highly reactive intermediates and transformation pathways that are often unattainable through thermal methods. tuni.fi In the realm of silicon chemistry, acylsilanes are known for their rich photochemistry. tuni.fi Upon irradiation, they can undergo photorearrangement to form nucleophilic siloxycarbenes, which are highly reactive intermediates. tuni.fi

These photochemically generated carbenes can participate in various subsequent reactions, including cycloadditions. For instance, a formal [4+1]-cycloaddition of a siloxycarbene with an electrophilic diene has been discovered, leading to the synthesis of highly functionalized cyclopentenes. tuni.fi The photochemical generation of reactive intermediates is a powerful strategy in modern organic synthesis. nih.gov In systems analogous to siloles, such as dipyrroles connected by a divinylene bridge, photochemical irradiation can induce complex intramolecular cyclizations. These reactions are proposed to proceed through reactive intermediates like biradicals, which then recombine to form new polycyclic structures. This highlights the potential of photochemical methods to transform silole derivatives into unique and complex molecular architectures through the generation of transient, high-energy intermediates.

Transition Metal-Catalyzed Transformations and Organometallic Intermediates

Transition metal catalysis offers a powerful and atom-economical approach for the functionalization of organic molecules, including silacycles. snnu.edu.cnacs.org These methods often proceed via inner-sphere mechanisms involving the formation of organometallic intermediates. acs.orgepfl.ch

Rhodium catalysts have been effectively used for the intramolecular silylation of biphenylhydrosilanes to synthesize silafluorene derivatives. kyushu-u.ac.jp This process involves the oxidative addition of a Si-H bond to the metal center, followed by C-H bond activation and reductive elimination to form the new silacycle. kyushu-u.ac.jp Rhodium catalysis has also been employed for the synthesis of 1-silacyclohepta-2,5-dienes from the reaction of nona-1,3-dien-8-yne derivatives with silylboranes. researchgate.netresearchgate.net

Palladium catalysis is another cornerstone of C-H functionalization chemistry. acs.org While not specifically detailed for this compound in the provided context, the general mechanisms are highly relevant. For instance, Pd(0)/Pd(II) catalytic cycles are used for the intramolecular arylation of various substrates, proceeding through organometallic intermediates such as palladacycles. acs.org These catalytic strategies, which enable the direct transformation of otherwise inert C-H bonds, represent a significant avenue for the derivatization of the this compound scaffold to create novel organosilicon compounds. snnu.edu.cn

Substitution Reactions and Functional Group Interconversions

The reactivity of the this compound (also known as 3-silolene) ring system allows for a variety of substitution reactions and functional group interconversions, primarily centered at the silicon atom. These transformations are crucial for the synthesis of functionalized siloles, which are valuable precursors for more complex silicon-containing molecules and materials. Research has demonstrated that substituents on the silicon atom can be readily exchanged, and the ring can be modified through carefully chosen reaction pathways.

One key strategy for functionalization involves the use of dihalosilanes in the synthesis of the silole ring, which then allows for subsequent nucleophilic substitution at the silicon center. For instance, a related 4,4'-dichloro-1,4-dihydro-1,4-phosphasiline has been shown to undergo clean substitution reactions. The two Si-bound chloro groups can be converted to dimethyl and dimethoxy derivatives by reaction with methyl lithium or methanol (B129727), respectively. nii.ac.jp This highlights the utility of Si-Cl bonds as reactive handles for introducing a range of functional groups.

A versatile method for preparing functionalized, optically active silicon-containing compounds starts from 1,5-dihydrosiloles. acs.org Asymmetric hydroboration of a 3-alkyl-1,5-dihydrosilole, followed by treatment with aqueous hydrogen fluoride (B91410), leads to an optically active 3-alkyl-4-fluorosilyl-1-butene. acs.org These fluorosilanes, while stable to moisture, are highly reactive towards nucleophiles. acs.org They can react with a variety of nucleophiles, such as lithiated Boc-protected pyrrolidine, metalated thioanisole, 2-lithio-1,3-dithiane, and even chloromethyllithium, to yield the corresponding substituted silanes in good yields. acs.org

The following interactive data table summarizes representative substitution reactions on functionalized silole derivatives, showcasing the versatility of these systems in synthetic chemistry.

| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |

| 4,4'-Dichloro-1,4-dihydro-1,4-phosphasiline | Methyl lithium | 4,4'-Dimethyl-1,4-dihydro-1,4-phosphasiline | Nucleophilic Substitution | nii.ac.jp |

| 4,4'-Dichloro-1,4-dihydro-1,4-phosphasiline | Methanol | 4,4'-Dimethoxy-1,4-dihydro-1,4-phosphasiline | Nucleophilic Substitution | nii.ac.jp |

| 3-Alkyl-4-fluorosilyl-1-butene | Lithiated Boc-protected pyrrolidine | 3-Alkyl-4-(Boc-pyrrolidinyl)silyl-1-butene | Nucleophilic Substitution | acs.org |

| 3-Alkyl-4-fluorosilyl-1-butene | Metalated thioanisole | 3-Alkyl-4-(phenylthiomethyl)silyl-1-butene | Nucleophilic Substitution | acs.org |

| 3-Alkyl-4-fluorosilyl-1-butene | 2-Lithio-1,3-dithiane | 3-Alkyl-4-(1,3-dithian-2-yl)silyl-1-butene | Nucleophilic Substitution | acs.org |

| 3-Alkyl-4-fluorosilyl-1-butene | Chloromethyllithium | 3-Alkyl-4-(chloromethyl)silyl-1-butene | Nucleophilic Substitution | acs.org |

| Boryl-substituted silole | Acetic acid | Protodeborylated silole, 1-Acetoxysilole | Protodeborylation / Substitution | researchgate.net |

Furthermore, functional groups can be introduced during the synthesis of the silole ring itself. The 1,1-organoboration of dialkynylsilanes bearing Si-H or Si-Cl functions can produce Si-functionalized siloles. researchgate.net A subsequent reaction, such as protodeborylation with acetic acid, can lead to further functional group interconversion, for example, yielding 1-acetoxysiloles. researchgate.net

These examples underscore the rich chemistry of 2,5-dihydro-1H-siloles and their derivatives, providing pathways to a wide array of functionalized organosilicon compounds. The ability to perform these substitution and interconversion reactions is fundamental to harnessing the full potential of this class of heterocycles in various scientific and technological applications.

Theoretical and Computational Investigations of 2,5 Dihydro 1h Silole Electronic Structure

Quantum Chemical Approaches to Electronic Structure

The electronic behavior of 2,5-dihydro-1H-silole and its derivatives is primarily explored through a variety of quantum chemical methods. These computational techniques provide deep insights into the molecule's stability, reactivity, and potential for use in electronic devices.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the electronic structure of silole compounds, including this compound. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecular systems. DFT calculations are instrumental in determining the geometric and electronic properties of these molecules.

Researchers commonly employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to optimize the molecular geometry and calculate electronic properties. For instance, DFT calculations have been successfully used to study the impact of different substituents on the electronic structure of the silole ring. These studies have shown that the electronic properties, including ionization potentials and electron affinities, can be significantly tuned by substitution at various positions on the silole ring. Furthermore, DFT has been used to investigate the thermodynamic stability of different isomers and the reaction pathways of silole-containing compounds.

Table 1: Representative DFT Functionals and Basis Sets Used in Silole Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Frontier molecular orbital analysis |

| B3LYP | 6-311+G(d,p) | Electronic properties, Tautomeric stability |

| M06-2X | 6-311+G(d,p) | Reaction barriers, Relative energies of isomers |

This table is generated based on commonly reported methodologies in computational chemistry literature for similar heterocyclic systems.

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for more accurate calculations, particularly for smaller systems or for benchmarking DFT results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), offer a systematic way to approach the exact solution of the Schrödinger equation.

The choice of basis set is critical in ab initio calculations as it directly impacts the accuracy of the results. For silole systems, split-valence basis sets augmented with polarization and diffuse functions, such as the Pople-style 6-31G(d,p) or 6-311++G(d,p), are commonly used to provide a flexible description of the electron density, especially around the silicon atom. Correlation-consistent basis sets, like the cc-pVDZ and aug-cc-pVTZ series, are also employed for more demanding calculations aiming for high accuracy. The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility.

For the study of electronically excited states, especially in cases where the single-reference approximation of methods like DFT and standard ab initio techniques breaks down, multireference methods are essential. Situations involving bond breaking, conical intersections, or molecules with significant diradical character often require a multireference treatment.

Methods such as Multireference Configuration Interaction (MRCI) and Complete Active Space Second-Order Perturbation Theory (CASPT2) are well-suited for describing the complex electronic structure of excited states. These methods begin with a multiconfigurational self-consistent field (MCSCF) calculation, typically a Complete Active Space SCF (CASSCF), to generate a set of reference configurations. This approach provides a more balanced description of the ground and excited states, which is crucial for accurately predicting excitation energies and understanding photochemical processes. For instance, the study of aggregation-induced emission in silole derivatives often employs such methods to investigate the potential energy surfaces of the ground and excited states.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons and play a key role in its optical and electronic behavior.

A defining feature of siloles, including this compound, is the phenomenon of σ-π hyperconjugation. This interaction involves the mixing of the σ* orbitals of the exocyclic Si

Aromaticity and Antiaromaticity Considerations in Silole Ring Systems

The concepts of aromaticity and antiaromaticity are central to understanding the stability and electronic properties of cyclic conjugated molecules. In silole ring systems, these principles provide a framework for rationalizing their structure and reactivity. Aromatic compounds, which adhere to Hückel's rule with (4n+2) π-electrons, exhibit enhanced stability, while antiaromatic compounds, with 4n π-electrons, are destabilized and often highly reactive. wikipedia.org

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) analysis, are employed to quantify the aromatic character of a ring system. A negative NICS value at the ring's center indicates aromaticity, whereas a positive value suggests antiaromaticity. wikipedia.org Studies on dithienylbenzene switches have shown that the ground state (S₀) can exhibit negative NICS values, indicative of aromatic character, while the first excited singlet state (S₁) shows positive NICS values, suggesting antiaromaticity. acs.org

The aromaticity of silole derivatives can be tuned by substituents. For instance, π-electron acceptor groups, like silyl (B83357) substituents at the α position of the ring, can reduce the inversion barrier at the silicon center, thereby increasing the aromaticity of the corresponding silolide anion. researchgate.net This modulation of aromaticity is a key strategy in designing new materials with specific electronic properties. Furthermore, the concept of "aromatic chameleons" has been introduced, where molecules like siloles can adapt their electronic structures to follow different aromaticity rules in various electronic states, being aromatic in the ground state and exhibiting different characteristics in excited states. researchgate.net

Conversely, antiaromaticity is a feature of planar, cyclic, conjugated systems with 4n π-electrons. wikipedia.org While often associated with instability, antiaromatic systems possess unique electronic properties that are of interest for materials science. nih.gov In some cases, fusing a silole ring with other aromatic systems, such as thiophene, can counterintuitively enhance the antiaromatic character of the borole (B14762680) ring in ladder-type π-conjugated systems. acs.org This highlights the complex interplay of electronic effects in these fused-ring structures. The destabilization caused by antiaromaticity can sometimes be a driving force in molecular design, for example, by promoting a diradical character in certain hydrocarbon systems. csic.es

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, including this compound and its derivatives. These theoretical predictions are invaluable for interpreting experimental data and understanding the relationship between molecular structure and spectroscopic signatures. uni-bonn.defrontiersin.org

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. nih.gov Quantum chemical calculations of NMR chemical shifts have become a standard method to complement experimental studies. uni-bonn.denih.gov For silole derivatives, computational studies can predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. researchgate.netresearchgate.net For example, a comparison of the calculated NMR chemical shifts of 1,1-dichloro-2,3,4,5-tetramethyl-1-silacyclopenta-2,4-diene and its corresponding dianion indicated some aromatic character for the ionic species. researchgate.net Discrepancies between calculated and experimental shifts can often be rationalized by considering factors like molecular conformations in solution. uwa.edu.au

Infrared (IR) Spectroscopy:

Theoretical calculations are also widely used to predict and interpret infrared (IR) spectra. nih.govcheminfo.org Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to model IR spectra, although other methods like M06-2X and CAM-B3LYP may provide more accurate results, especially for systems with long-range interactions. nih.gov The development of machine learning models, such as Chemprop-IR, has further enhanced the ability to predict IR spectra from molecular structures. mit.edu These models are often trained on large datasets of computed and experimental spectra to improve their accuracy. mit.edu A digitized IR spectrum for 2,5-dihydro-1H-pyrrole, a related five-membered heterocycle, is available in the Coblentz Society's collection, providing a reference for similar structural motifs. nist.gov

UV-Vis Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a common computational method for modeling UV-Vis absorption spectra. acs.org These calculations can help to understand the electronic transitions responsible for the observed absorption bands. For instance, in a study of dithienylbenzene switches, TD-DFT calculations were used to assess how well different functionals reproduced the experimental UV-Vis spectrum. acs.org Computational studies on ferrocenyl-substituted siloles have also utilized spectroelectrochemical investigations alongside calculations to understand the electronic structure in different oxidation states. uwa.edu.au The UV-Vis absorption spectra of 2,5-bipyridylsiloles have been experimentally measured in chloroform, showing absorption maxima that can be correlated with theoretical predictions. researchgate.net

Below is a table summarizing the application of computational methods to predict spectroscopic properties of silole-related systems.

| Spectroscopic Technique | Computational Method | Application | Reference |

| NMR | DFT | Prediction of ¹H, ¹³C, and ²⁹Si chemical shifts to assess aromaticity and conformation. | researchgate.netuwa.edu.au |

| IR | DFT (B3LYP, M06-2X), Machine Learning | Prediction of vibrational frequencies to interpret experimental spectra. | nih.govmit.edu |

| UV-Vis | TD-DFT | Modeling of electronic transitions and absorption spectra. | acs.orguwa.edu.au |

Investigation of Electron Transport Pathways and Charge Mobility

The investigation of electron transport pathways and charge mobility in materials based on this compound is crucial for their application in organic electronics, such as organic light-emitting diodes (OLEDs). uwa.edu.au Computational studies play a significant role in understanding and predicting these properties at a molecular level.

Density functional theory (DFT) calculations are also employed to gain insights into the charge transport characteristics of silole-containing polymers. acs.org These calculations can provide detailed information about the polymer's physicochemical properties that influence charge mobility. acs.org For instance, computational studies on silicon and germanium-based molecules using DFT and Marcus theory have been used to determine properties like reorganization energies, ionization potentials, and electron affinities, which are all critical for evaluating their potential in photovoltaic applications. researchgate.net Such studies have suggested that molecules like 1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) can be good candidates for hole transport materials. researchgate.net

The design of electron transport materials often involves linking conjugated aromatic rings with strong electron-withdrawing groups to achieve deep HOMO and LUMO energy levels. rsc.org In silole derivatives, the interaction between the σ* orbital of the Si-C bond and the π* orbital of the butadiene fragment contributes to their high electron mobility and photoluminescence quantum yields. uwa.edu.au The strategic placement of electron-donating and electron-accepting moieties can create efficient electron transport channels within the molecule. rsc.org

The table below presents a summary of theoretical investigations into the charge transport properties of silole-based materials.

| Compound/System | Theoretical Method | Key Findings | Reference |

| 1,1,2,3,4,5-hexaphenylsilole (HPS) and 1-methyl-1,2,3,4,5-pentaphenylsilole (MPPS) | Diabatic model, First-principle direct method | Balanced electron and hole transport; carrier mobilities for MPPS are larger than for HPS. | shuaigroup.net |

| Semiconducting Silole Polymers | Density Functional Theory (DFT) | Provided detailed insight into polymer physicochemical and charge transport characteristics. | acs.org |

| 1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) | DFT and Marcus Theory | Suitable candidate for a hole injection layer due to high hole transfer properties. | researchgate.net |

| Ferrocenyl-substituted Siloles | Quantum Chemical Calculations | Moderate electronic interaction between iron atoms through the silole bridge. | uwa.edu.au |

Diradical Character Analysis in Advanced Systems

Diradical character, a measure of the extent to which a molecule possesses two unpaired electrons, is a critical concept in understanding the electronic structure, reactivity, and potential applications of advanced molecular systems. mdpi.comresearchgate.net Molecules with an intermediate diradical character, often termed diradicaloids, can exhibit unique optical and magnetic properties. researchgate.net The diradical character can be quantified computationally, often defined as twice the weight of the doubly excited configuration in the singlet ground state wavefunction. mdpi.com

In the context of silole-based systems, diradical character analysis is particularly relevant for understanding their stability and designing novel functional materials. The reaction of 1,1-dilithio-2,3,4,5-tetraphenylsilole with 1,1-dichloro-2,3-diphenylcyclopropene was found to produce an exceptionally stable diradical. acs.org Theoretical calculations suggested that the trans-trans isomer of this diradical is more stable than its cis-cis counterpart and exists in a triplet state. acs.org

The synthesis and study of nitroxide-based diradicals connected to a 2,3,4,5-tetraphenylsilole (TPS) unit have been pursued to create high-spin photo-excited states. researchgate.net While some of these diradicals proved to be unstable, the bisiminonitroxide (IN) derivative, TPSIN, was found to be stable. researchgate.net Magnetic measurements and ESR spectroscopy revealed weak intramolecular antiferromagnetic interactions in the ground state of TPSIN. researchgate.net Despite having a triplet photo-excited state, no photo-induced spin alignment was observed, suggesting that molecular flexibility plays a crucial role in these processes. researchgate.net

The diradical character is intrinsically linked to the HOMO-LUMO energy gap; a smaller gap generally corresponds to a larger diradical character. researchgate.net This relationship is a key principle in the design of molecules for applications such as singlet fission, where a specific diradical character is desirable. sci-hub.box For instance, the destabilizing effect of an antiaromatic cyclobutadiene (B73232) ring, when used as a coupling motif for pentacene (B32325) derivatives, has been shown to increase the diradical character of the resulting dimer. csic.es

The analysis of diradical character is not limited to a single theoretical approach. It can be assessed using various methods, including multireference calculations, "broken symmetry" single-determinant methods, and local spin analysis. mdpi.comrsc.org These computational tools provide a deeper understanding of the electronic structure of open-shell systems and guide the design of new materials with tailored properties.

The table below summarizes key findings from diradical character analysis in advanced silole and related systems.

| System | Computational/Experimental Method | Key Findings | Reference |

| Diradical from 1,1-dilithio-2,3,4,5-tetraphenylsilole | EPR spectroscopy, Theoretical calculations | Exceptionally stable diradical; trans-trans isomer calculated to be more stable in a triplet state. | acs.org |

| Bisiminonitroxide (IN) silole-based diradical (TPSIN) | SQUID and ESR measurements, Time-resolved ESR | Weak intramolecular antiferromagnetic interactions in the ground state; no observed photo-induced spin alignment. | researchgate.net |

| Pentacene dimers coupled by cyclobutadiene | Density Functional Theory (DFT) | Antiaromaticity of the coupling motif increases the diradical character of the dimer. | csic.es |

| Bisanthene derivatives | Diradical character based molecular design | Tuning of diradical character through aromatic-ring attachment and π-plane twisting for singlet fission applications. | sci-hub.box |

Applications of 2,5 Dihydro 1h Silole Derivatives in Advanced Materials Science

π-Conjugated Systems and Polymerization

The incorporation of the 2,5-dihydro-1H-silole core into π-conjugated systems has led to the development of novel organic semiconductors with tailored properties. These materials are synthesized through various polymerization techniques, resulting in oligosiloles, polysiloles, and complex copolymers.

Oligosiloles and Polysiloles as Semiconducting Materials

Oligosiloles and polysiloles represent a class of semiconducting materials with promising applications in electronic devices. pnl.or.kr The electronic properties of these materials are highly dependent on the nature of the substituents on the silole ring, particularly at the 2 and 5 positions, which significantly influence the LUMO energy level. alfa-chemistry.com The introduction of flexible substituents on the sp3-hybridized silicon atom can also enhance the solubility of the resulting compounds. alfa-chemistry.com

Various synthetic strategies have been developed for the creation of oligosiloles and polysiloles. A rhodium-catalyzed "stitching reaction" has been successfully employed to synthesize quinoidal fused oligosiloles, where multiple carbon-carbon bonds are formed consecutively. nih.govnih.govamericanelements.com This method has enabled the fusion of up to six silole units in a quinoidal form. nih.gov Another approach involves a combination of a rhodium-catalyzed stitching reaction and subsequent remote conjugate elimination to produce π-conjugated fused oligosiloles. oup.com

Polysiloles, which feature a silicon-catenated backbone with silole rings as side chains, exhibit properties that are a hybrid of polysilanes and siloles. koreascience.kr These materials can be synthesized via the dehydrocoupling of 2,3,4,5-tetraphenylsilole dihydride using various inorganic hydrides, yielding polysiloles that emit green light. tandfonline.comtandfonline.com When doped with oxidizing agents, polysilanes can behave as semiconductors. wikipedia.org

Table 1: Synthetic Methods and Properties of Oligosiloles and Polysiloles

| Material Type | Synthetic Method | Key Properties | Potential Applications |

| Quinoidal Fused Oligosiloles | Rhodium-catalyzed stitching reaction | Unique trend in LUMO levels, which become higher with longer π-conjugation. nih.govnih.gov | Electronic materials |

| π-Conjugated Fused Oligosiloles | Rhodium-catalyzed stitching reaction and remote conjugate elimination | Tunable optical and electrochemical properties. oup.com | Optoelectronic devices |

| Polysiloles | Dehydrocoupling of 2,3,4,5-tetraphenylsilole dihydride | Green light emission (520 nm), electroluminescent. tandfonline.comtandfonline.com | Light-emitting diodes (LEDs) |

| Polysilanes (general) | Wurtz-type coupling of dichlorosilanes | σ-delocalization, strong UV absorption, become semiconductors when doped. wikipedia.org | Precursors to silicon carbide, semiconductors |

Copolymers and Hybrid Architectures

The incorporation of this compound units into copolymers and hybrid architectures allows for the fine-tuning of their electronic and photophysical properties. Silole-containing copolymers have been investigated for their potential in various electronic applications.

Copolymers of siloles with other π-conjugated units, such as fluorene (B118485) or thiophene, have been synthesized to create materials with specific functionalities. For instance, copolymers of fluorene and silole were initially developed to improve electron injection in organic light-emitting diodes (OLEDs). researchgate.net These copolymers also offer the ability to tune the emission color and enhance spectral stability. researchgate.net Silole-thiophene alternating copolymers, synthesized via Suzuki-Miyaura coupling, exhibit narrow band gaps. researchgate.net

The electronic properties of donor-acceptor (D-A) copolymers containing silole units have been studied computationally. juniperpublishers.com These studies have shown that the electronic density of states and conduction properties are influenced by the arrangement and interaction of the donor and acceptor units within the copolymer chain. The intrinsic conductivity of these materials can be enhanced through copolymerization. juniperpublishers.com

The development of silole-based polymers has also led to materials with applications beyond electronics. For example, polysiloles have been investigated for their use in detecting chemical nerve agents due to their unique optical properties and high luminescence quantum yield. pnl.or.kr

Table 2: Examples of this compound-Containing Copolymers

| Copolymer System | Synthetic Method | Key Properties | Potential Applications |

| Silole-Fluorene Copolymers | Copolymerization | Improved electron injection, tunable emission color, enhanced spectral stability. researchgate.net | Organic Light-Emitting Diodes (OLEDs) |

| Silole-Thiophene Alternating Copolymers | Suzuki-Miyaura coupling | Narrow band gaps. researchgate.net | Optoelectronic devices |

| Donor-Acceptor Silole Copolymers | Various polymerization techniques | Tunable electronic properties, enhanced intrinsic conductivity. juniperpublishers.com | Electronic materials |

| Silole-based polymers for sensing | --- | High luminescence quantum yield, photoluminescence quenching in the presence of analytes. pnl.or.kr | Chemical sensors |

Dehydrogenative Polymerization Mechanisms

Dehydrogenative polymerization is a key method for the synthesis of silicon-containing polymers, including polysilanes and polysiloles, through the formation of Si-Si bonds. wikipedia.org This process typically involves the use of transition metal catalysts to promote the coupling of hydrosilanes. rsc.orgtandfonline.comrsc.orgcsic.es

The mechanism of dehydrogenative polymerization of silanes has been a subject of investigation. One proposed mechanism for zirconocene (B1252598) and hafnocene catalysts involves a series of steps that lead to the formation of linear polysilanes. osti.gov The reaction is believed to proceed through intermediates that facilitate the Si-Si bond formation.

Dehydrogenative coupling reactions are not limited to the formation of Si-Si bonds. They can also be used to form Si-O bonds through the reaction of hydrosilanes with alcohols or carboxylic acids, producing silyl (B83357) ethers and silyl esters, respectively. rsc.org Catalysts such as ruthenium complexes have been shown to be effective for the dehydrogenative coupling of hydrosilanes and alcohols. csic.es

More recently, on-surface chemistry has emerged as a novel approach for the polymerization of silanes. nih.gov This technique allows for the formation of covalent Si-Si bonds between highly ordered polymer chains on a metal surface, such as gold or copper. nih.gov This method offers a way to stabilize reactive species, like Si=Si double bonds, through covalent interaction with the surface. nih.gov

Optoelectronic Devices

The unique electronic characteristics of this compound derivatives, particularly their low LUMO energy levels and high electron mobility, make them highly suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. alfa-chemistry.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, silole derivatives can function as both electron-transporting materials and light-emitting materials. alfa-chemistry.com Their low LUMO energy facilitates efficient electron injection and transport from the cathode. sigmaaldrich.comacs.org The ability to chemically modify the silole structure allows for the tuning of their luminescence properties, with some derivatives exhibiting stable blue light emission with high color purity. alfa-chemistry.com

A notable property of many silole derivatives is aggregation-induced emission (AIE), where the fluorescence is significantly enhanced in the aggregated or solid state. alfa-chemistry.comsemanticscholar.org This phenomenon is advantageous for OLED applications as it mitigates the emission quenching often observed in solid-state organic materials. pnl.or.kr

Several studies have demonstrated the successful application of silole derivatives in OLEDs. For example, OLEDs using a specific silole derivative as an electron transporter and a conducting polymer as the anode have shown low operating voltages. acs.org Highly efficient blue-green emitting OLEDs have been fabricated using one silole derivative as the emissive material and another as the electron transport material. cambridge.org Furthermore, non-doped OLEDs utilizing AIE-active silole derivatives as n-type light emitters have achieved high efficiencies. rsc.org

Table 3: Performance of Selected Silole-Based OLEDs

| Silole Derivative | Device Role | Key Performance Metrics |

| 2,5-bis-(2',2''-bipyridin-6-yl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene | Electron transporter | Low operating voltage (6.5 V at 1000 cd/m²). acs.org |

| 2,5-di-(3-biphenyl)-1,1-dimethyl-3,4-diphenylsilacyclopentadiene (PPSPP) | Emissive material | Blue-green emission (495 nm), EL quantum efficiency of 3.4% at 100 A/m². cambridge.org |

| (PPI)₂DMTPS | n-type light emitter | Efficiencies of 15.06 cd A⁻¹, 16.24 lm W⁻¹, and 4.84%. rsc.org |

| (PBI)₂DMTPS | n-type light emitter | Double-layer OLED with efficiencies of 13.30 cd A⁻¹, 14.51 lm W⁻¹, and 4.25%. rsc.org |

Organic Photovoltaic (OPV) Cells

The high electron affinity of siloles makes them suitable for use as electron acceptor materials in donor-acceptor (D-A) systems for OPV applications. alfa-chemistry.com The incorporation of silole units into conjugated polymers can create materials with broad absorption ranges covering the UV-vis spectral region, which is beneficial for harvesting sunlight. sioc-journal.cn

Research has focused on developing silole-containing polymers for use as donor materials in bulk-heterojunction (BHJ) solar cells. sioc-journal.cnmagtech.com.cn For instance, four D-A conjugated polymers with electron-withdrawing silole units and electron-donating fluorene or silafluorene units have been synthesized and tested in PSCs. sioc-journal.cn These polymers exhibited power conversion efficiencies (PCEs) ranging from 0.62% to 1.2%. sioc-journal.cn

Another study reported a low band gap silole-containing conjugated polymer, PSBTBT, which achieved an average PCE of 4.7% and a best PCE of 5.1% in a BHJ device. researchgate.net The device showed a broad response range from 380 to 800 nm. researchgate.net These results highlight the potential of silole-based polymers for improving the performance of organic solar cells. researchgate.net

Table 4: Photovoltaic Performance of Selected Silole-Containing Polymers

| Polymer | Device Structure | Power Conversion Efficiency (PCE) |

| PF-HSTBT | ITO/PEDOT:PSS/polymer:PC₆₁BM/Al | 1.18% sioc-journal.cn |

| PSiF-HSTBT | ITO/PEDOT:PSS/polymer:PC₆₁BM/Al | 1.2% sioc-journal.cn |

| PF-HOSTBT | ITO/PEDOT:PSS/polymer:PC₆₁BM/Al | 0.62% sioc-journal.cn |

| PSiF-HOSTBT | ITO/PEDOT:PSS/polymer:PC₆₁BM/Al | 0.83% sioc-journal.cn |

| PSBTBT | Bulk-heterojunction | Average: 4.7%, Best: 5.1% researchgate.net |

Electroluminescent Materials and Their Performance

Derivatives of this compound have been successfully incorporated into organic light-emitting diodes (OLEDs) as electron-transporting and light-emitting materials. nih.govresearchgate.net The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of the silole ring, a consequence of the interaction between the exocyclic σ* orbitals of the silicon atom and the π* orbitals of the butadiene fragment, facilitates efficient electron injection and transport. researchgate.net

The electroluminescent (EL) performance of these materials is highly dependent on the nature of the substituents on the silole core. For instance, attaching planar fluorescent chromophores such as fluorene, naphthalene (B1677914), anthracene, or pyrene (B120774) to the 2,5-positions of the silole ring has yielded materials with tunable emission colors and high efficiencies. researchgate.net While these compounds may show weak emission in solution due to active intramolecular rotation, the electronic coupling between the substituent and the silole ring can partially compensate for this, leading to higher emission efficiencies than their tetraphenylsilole counterparts in solution. researchgate.net In the solid state, which is relevant for OLED applications, the restriction of these intramolecular rotations leads to significantly enhanced emission.

Solution-processed OLEDs using fluorenyl-substituted siloles as the emissive layer have demonstrated luminous efficiencies reaching as high as 3.6 cd/A. researchgate.net Siloles containing pyrene moieties have exhibited yellow electroluminescence with a peak luminance of 49,000 cd/m² and a current efficiency of 9.1 cd/A. researchgate.net The introduction of triphenylamine (B166846) (TPA) groups at the 2,5-positions has resulted in a yellow solid-state emitter with enhanced fluorescence and hole-transporting properties, which are highly beneficial for OLED performance. acs.org

Below is a table summarizing the performance of some this compound derivatives in OLEDs:

| This compound Derivative | Substituents | Emission Color | Luminous Efficiency (cd/A) | Maximum Luminance (cd/m²) |

| Fluorenyl-substituted silole | Fluorenyl groups | - | 3.6 researchgate.net | - |

| Pyrene-containing silole | Pyrene moieties | Yellow researchgate.net | 9.1 researchgate.net | 49,000 researchgate.net |

| TPA-substituted silole | Triphenylamine groups | Yellow acs.org | - | - |

| Naphthalene-containing silole | Naphthalene moieties | Green researchgate.net | - | - |

| Anthracene-containing silole | Anthracene moieties | Orange researchgate.net | - | - |

Aggregation-Induced Emission (AIE) Enhancement in Silole-Based Systems

A significant number of this compound derivatives exhibit aggregation-induced emission (AIE), a photophysical phenomenon where these molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation. semanticscholar.orgchemistryjournal.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional planar chromophores. semanticscholar.org The discovery of AIE in siloles has opened new avenues for their application as solid-state light emitters, chemosensors, and biological probes. nih.gov

The prevailing mechanism to explain the AIE phenomenon in propeller-like silole derivatives is the restriction of intramolecular rotation (RIR). chemistryjournal.netbohrium.com In dilute solutions, the peripheral phenyl or other aromatic groups attached to the silole ring can undergo low-frequency rotational motions. acs.org These rotations act as a non-radiative pathway, effectively quenching fluorescence and leading to the dissipation of exciton (B1674681) energy as heat. researchgate.netacs.org

When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered. acs.orgbohrium.com This restriction blocks the non-radiative decay channel, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence quantum yield. researchgate.net Experimental evidence supporting the RIR mechanism includes studies on the effects of solvent viscosity, pressure, and temperature on silole emission, all of which point to the crucial role of restricted molecular motion. bohrium.com Theoretical calculations have also provided support for the RIR model. bohrium.com

The understanding of the RIR mechanism provides clear design principles for creating new AIE-active this compound compounds. The primary strategy is to introduce substituents that promote a propeller-like, non-planar molecular geometry and possess rotational freedom in the solution state.

Substitution at the 2,3,4, and 5-positions: Attaching aromatic groups, such as phenyl rings, to all four positions of the butadiene moiety of the silole ring is a common strategy. nih.gov The steric hindrance between these substituents forces them to adopt a twisted conformation relative to the silole ring, creating the "propeller" shape. nih.gov

Bulky Substituents: Introducing bulky groups on the peripheral aromatic rings can further enhance the AIE effect by increasing the steric hindrance and making the restriction of intramolecular rotation more pronounced in the aggregated state. bohrium.com For example, attaching isopropyl groups to the phenyl rings of hexaphenylsilole has been shown to impede intramolecular rotation. bohrium.com

Modulation of Electronic Properties: While the rotors at the 3,4-positions are crucial for AIE activity, the substituents at the 2,5-positions play a significant role in modulating the electronic properties and, consequently, the emission wavelength. nih.gov By carefully selecting the substituents at these positions, the emission color of the AIE-active silole can be tuned across the visible spectrum. semanticscholar.org For instance, introducing electron-donating or electron-accepting groups can alter the HOMO-LUMO energy gap.

Chemical and Biochemical Sensing Platforms

The unique AIE properties of this compound derivatives make them excellent candidates for the development of "turn-on" fluorescent sensors. nih.gov In the presence of a specific analyte, the aggregation state of the silole derivative can be altered, leading to a significant change in its fluorescence emission. nih.gov This allows for the sensitive and selective detection of a wide range of chemical and biological species. researchgate.net

By functionalizing the silole core with specific recognition units, sensors for various analytes have been developed. The principle of detection often relies on the analyte inducing aggregation of the silole derivative, thereby "turning on" its fluorescence.

For example, a silole derivative functionalized with terpyridine groups can selectively detect Zn²⁺ ions. nih.gov The coordination of Zn²⁺ with the terpyridine units brings the silole molecules together, leading to a notable enhancement in fluorescence intensity and a red-shift in the emission spectrum. nih.gov Similarly, a silole derivative bearing 3-formylphenyl groups at the 2,5-positions has been shown to differentiate between cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov

Polysiloles, which are polymers containing silole rings in their backbone, have been developed as highly sensitive sensors for nitroaromatic compounds, a class of chemicals commonly found in explosives. google.com The detection mechanism is based on the quenching of the polymer's photoluminescence upon exposure to the analyte. google.com The electron-deficient nature of nitroaromatics facilitates an electron transfer from the excited state of the polysilole, leading to a decrease in fluorescence. google.com

A selection of analytes detected by this compound-based sensors is presented in the table below:

| Sensor Type | Analyte | Detection Principle |

| Terpyridine-functionalized silole | Zn²⁺ | Aggregation-induced emission nih.gov |

| 3-Formylphenyl-substituted silole | Cysteine, Homocysteine, Glutathione | Differential fluorescence response nih.gov |

| Polysilole thin film | Nitroaromatic compounds (e.g., TNT) | Photoluminescence quenching google.com |

| Water-soluble cationic pillar semanticscholar.orgarene | Fe³⁺, F⁻/H₂PO₄⁻ | Aggregation-induced emission dntb.gov.ua |

| Chiral thiourea (B124793) Schiff base complex | Zn²⁺, H₂PO₄⁻ | Sequential recognition with fluorescence change dntb.gov.ua |

Beyond the detection of specific analytes, this compound derivatives can function as versatile indicator systems for various chemical and physical processes. For instance, their AIE properties have been utilized to monitor the layer-by-layer self-assembly of polyelectrolytes. bohrium.com As the layers are deposited, the environment around the silole molecules changes, leading to aggregation and a corresponding increase in fluorescence, providing a real-time indication of the assembly process. bohrium.com

Furthermore, silole-based AIE luminogens have been developed as fluorescent pH sensors. bohrium.com Changes in pH can alter the protonation state of functional groups attached to the silole, which in turn affects their aggregation behavior and fluorescence output. This allows for a visual or spectroscopic determination of the pH of a solution.

The "turn-on" nature of AIE-based indicators is particularly advantageous as it provides a high signal-to-noise ratio, leading to enhanced sensitivity. nih.gov The transition from a non-emissive to a highly emissive state upon interaction with the target or change in the environment provides a clear and unambiguous signal.

Ligand Design in Organometallic Chemistry

The unique electronic and steric properties of this compound derivatives have positioned them as versatile ligands in organometallic chemistry. Their ability to act as both σ-donors and π-acceptors, coupled with the tunable nature of the silicon center and its substituents, allows for the design of ligands with tailored characteristics for a variety of catalytic and material applications.

The development of stable silylenes, which are divalent silicon(II) compounds, has been a significant breakthrough, enabling their widespread use as ligands in coordination chemistry. rsc.org These silylene ligands can stabilize transition metal complexes, which have shown significant catalytic activity in reactions such as hydroboration, hydrosilylation of carbonyl compounds, and the reductive functionalization of dinitrogen. rsc.org For instance, iron complexes of silylenes have demonstrated notable catalytic performance. rsc.org

Furthermore, the design of phosphine-silylene mixed donor ligands has expanded the coordination chemistry of these compounds with metals like Ni(0). rsc.org The synthesis of bis(silylene) [SiCSi] pincer ligands and their subsequent complexation with iron(II) chloride has led to the formation of tetra-coordinate bis(silylene) iron(II) chloride complexes, which are active in dinitrogen silylation reactions. rsc.org

Recent research has also focused on the synthesis of pyridine-fused siloles through palladium-catalyzed intramolecular bis-silylation. nih.gov These derivatives are of interest for their potential in developing new functional materials with unique electronic and photophysical properties. nih.gov The reaction mechanism involves the oxidative addition of Si-Si bonds to a palladium complex, followed by Si-C bond formation and reductive elimination to yield the desired pyridine-fused silole. nih.gov

The versatility of silole-based ligands is further highlighted by their use in constructing complex organometallic scaffolds. These scaffolds can serve as platforms for the regio- and stereospecific synthesis of complex organic molecules. nih.gov The ability to functionalize these ligands post-synthesis, for example through "click" reactions, adds another layer of versatility to their application in creating complex molecular ensembles. mdpi.com

Table 1: Examples of this compound Derivatives in Ligand Design

| Ligand Type | Metal Center | Application | Reference |

| Silylene Ligands | Fe, Ni | Catalysis (Hydroboration, Hydrosilylation) | rsc.org |

| N-Heterocyclic Silyl Ligands | Fe | Tunable Electronic Properties | acs.org |

| Pyridine-Fused Siloles | Pd | Functional Materials | nih.gov |

| Organometallic Scaffolds | Mo | Stereocontrolled Synthesis | nih.gov |

Building Blocks for Complex Organosilicon Architectures

Derivatives of this compound serve as fundamental building blocks for the synthesis of more complex organosilicon architectures, including polymers and intricate molecular structures. Their reactivity and the ability to introduce various functional groups make them highly valuable in materials science. bohrium.commdpi.com

One of the key methods for creating these architectures is through the controlled polymerization of silole-containing monomers. For example, silole precursors can be polymerized with other monomers, such as 3,6-bis(5-bromothiophene-2-yl)-N,N-bis(2-decyltetradecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole (DPP-Br), to create polymers with broad absorption spectra and low optical bandgaps, which are desirable properties for optoelectronic applications. mdpi.com The synthesis often involves starting with a di(phenylalkynyl)silane, which undergoes reductive cyclization and subsequent reaction with dichlorodimethylsilane (B41323) to form a 2,5-chlorodimethylsilyl substituted silole. mdpi.com This chloro-substituted silole can then be further functionalized to introduce other groups, demonstrating the modularity of this approach. mdpi.com

The synthesis of 2,5-dihydrosiloles and their annulated analogs can be achieved in a one-pot reaction starting from alkynylsilanes with a terminal alkynyl group. nih.gov This method involves a double 1,2-hydroboration followed by intramolecular 1,1-carboboration. nih.gov The resulting dihydrosiloles can be further modified, for instance, through protodeborylation, to yield specific isomers. nih.gov

Furthermore, dialkynylsilanes can react with triethylborane (B153662) via intermolecular 1,1-ethylboration and subsequent intramolecular 1,1-vinylboration to produce Si-functionalized siloles. researchgate.net These reactions allow for the introduction of functional groups like hydrogen or chlorine at the silicon atom, expanding the synthetic possibilities. researchgate.net The resulting boryl-substituted siloles can then be used in further reactions, such as protodeborylation with acetic acid, to create 1-acetoxysiloles. researchgate.net

The cycloaddition reactions of siloles are another powerful tool for building complex structures. For example, siloles can undergo [4+2] cycloadditions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) to form 7-silanorbornadienes. researchgate.net This reactivity allows for the construction of bicyclic and polycyclic organosilicon compounds.

The versatility of this compound derivatives as building blocks is also evident in their use for creating larger, cross-hyperconjugated molecules. For instance, suitably substituted 1,4-disilacyclohexa-2,5-dienes, which can be synthesized from silole precursors, exhibit strong neutral cyclic cross-hyperconjugation, a property that is not readily accessible in purely π-conjugated systems. researchgate.net

Table 2: Synthetic Routes to Complex Organosilicon Architectures from this compound Derivatives

| Starting Material | Reagents | Product Architecture | Reference |

| Di(phenylalkynyl)silane | Lithium naphthalenide, Dichlorodimethylsilane, DPP-Br | Silole-DPP Copolymer | mdpi.com |

| Alkynylsilane with terminal alkyne | 9-BBN-H, Methanol (B129727) | 2,5-Dihydrosiloles and Annulated Analogs | nih.gov |

| Dialkynylsilanes | Triethylborane, Acetic acid | Si-functionalized Siloles, 1-Acetoxysiloles | researchgate.net |

| Substituted Siloles | Dimethyl acetylenedicarboxylate | 7-Silanorbornadienes | researchgate.net |

| 1,4-Disilacyclohexa-2,5-diene precursors | KOtBu, Electrophiles | Functionalized 1,4-Disilacyclohexa-2,5-dienes | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,5-dihydro-1H-siloles, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

One-dimensional NMR spectra provide fundamental data for the structural confirmation of 2,5-dihydro-1H-silole derivatives.

¹H NMR: The proton NMR spectrum of a this compound derivative typically shows characteristic signals for the protons on the silole ring. For instance, the methylene (B1212753) protons (-CH₂-) at the 2- and 5-positions often appear as multiplets. rsc.org The chemical shifts of substituents on the silicon atom and the carbon backbone provide further structural confirmation. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The olefinic carbons of the dihydro-silole ring exhibit distinct chemical shifts. researchgate.net For example, in certain derivatives, the carbon atoms of the double bond (C2 and C3) show characteristic resonances. researchgate.net

²⁹Si NMR: As the key heteroatom, the silicon-29 (B1244352) nucleus gives a characteristic NMR signal that is highly sensitive to its chemical environment. The chemical shift of the ²⁹Si nucleus can confirm the presence of the silole ring and provide insights into the nature of the substituents attached to the silicon atom. sci-hub.se The coupling constants between silicon and adjacent carbon atoms, ¹J(²⁹Si, ¹³C), can also be observed and are valuable for structural assignment. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound Type | Nucleus | Chemical Shift (ppm) | Reference |

| 4-(9-BBN)-2,5-dihydrosiloles | ¹³C | C2,4,5: Sharp signals; C3: Broad signal | researchgate.net |

| 1,1-Diethoxy-2,5-dihydro-1H-silole | ²⁹Si | Not specified | nih.gov |

| Substituted 2,5-dihydrosiloles | ¹H, ¹³C, ²⁹Si | Data used for structural confirmation | acs.org |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex spectra of this compound derivatives by revealing through-bond correlations between nuclei. huji.ac.ilox.ac.uk

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the molecule. ox.ac.uklibretexts.org This is particularly useful for assigning the protons on the dihydro-silole ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra. ox.ac.uk This is crucial for assigning the carbon signals of the silole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula with a high degree of confidence. rsc.orglcms.cz The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecular ion peak (M⁺) is a key piece of data, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. pressbooks.pubnist.gov The presence of isotopes, such as those of silicon, can lead to characteristic isotopic patterns that further aid in confirming the presence of these elements in the molecule. youtube.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions and photophysical properties of this compound derivatives.